molecular formula C22H24N4O3 B2751204 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide CAS No. 1049437-78-6

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide

Cat. No. B2751204
CAS RN: 1049437-78-6
M. Wt: 392.459
InChI Key: CPFODBHLXKFNRQ-UHFFFAOYSA-N
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Description

This compound is a versatile chemical compound with potential applications in diverse scientific research areas. It contains an indole nucleus, which is found in many important synthetic drug molecules .


Synthesis Analysis

The synthesis of a similar compound was described in a study . A solution of 3-((1,3-dioxoisoindolin-2-yl)methyl)phenethyl 4-methylbenzenesulfonate was prepared in acetonitrile. 1-phenylpiperazine and potassium carbonate were added to this solution. The reaction mixture was stirred at reflux for 24 hours .


Molecular Structure Analysis

The crystal structure of a similar compound, 2-(3-(2-(4-phenylpiperazin-1-yl)ethyl)benzyl)isoindoline-1,3-dione, has been reported . The compound has a triclinic crystal structure with the following parameters: a = 6.9263(4) Å, b = 10.0832(7) Å, c = 17.3531(10) Å, α = 75.708(5)°, β = 87.142(5)°, γ = 74.935(6)° .

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated that derivatives of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide have been synthesized and evaluated for anticonvulsant activity. These derivatives were found to exhibit protection against seizures in preclinical models, indicating their potential as anticonvulsant agents. The structural modification of these compounds aimed to enhance their pharmacological profile, showing significant promise for the development of new anticonvulsant drugs (Nikalje, Khan, & Ghodke, 2011; Nath et al., 2021).

Anti-Inflammatory Activity

Another area of interest is the anti-inflammatory potential of these compounds. Studies have synthesized novel derivatives and evaluated them for anti-inflammatory activity using in vitro and in vivo models. The findings suggest that these derivatives possess promising anti-inflammatory properties, making them potential candidates for the treatment of inflammatory diseases. These activities were further corroborated by molecular docking studies, highlighting their interaction with key biological targets (Nikalje, Hirani, & Nawle, 2015).

Antidepressant Effects

The antidepressant effects of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide derivatives have also been a focus of research. Some derivatives were evaluated in preclinical models for their antidepressant-like activity, showing potential as therapeutic options for treating depression. This research underscores the versatility of these compounds in targeting different aspects of neurological disorders (Zhen et al., 2015).

Antimicrobial Activity

Additionally, certain derivatives have been investigated for their antimicrobial activity. Synthesis of novel compounds in this category aimed to address the need for new antimicrobials due to the rising resistance against current drugs. Some of these newly synthesized compounds exhibited promising antibacterial and antifungal activities, suggesting their potential use as antimicrobial agents (Debnath & Ganguly, 2015).

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Therefore, “2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide”, being an indole derivative, could be a subject of interest in future research.

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c27-20(16-26-21(28)18-8-4-5-9-19(18)22(26)29)23-10-11-24-12-14-25(15-13-24)17-6-2-1-3-7-17/h1-9H,10-16H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFODBHLXKFNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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